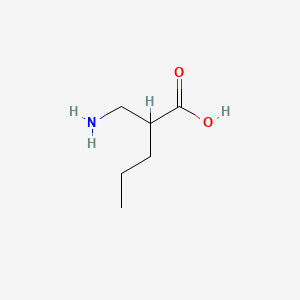
2-(Aminomethyl)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)pentanoic acid is an organic compound with the molecular formula C6H13NO2 . It is a derivative of pentanoic acid, also known as valeric acid .
Molecular Structure Analysis
The molecular structure of this compound consists of a pentanoic acid backbone with an aminomethyl group attached to the second carbon atom . The InChI code for this compound is 1S/C6H13NO2/c1-2-3-5(4-7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9) .Aplicaciones Científicas De Investigación
Synthesis of Constituent Amino Acids in Toxins : The L-forms of derivatives of 2-(Aminomethyl)pentanoic acid are key constituent amino acids in AM-toxins, toxic compounds produced by certain fungi. Synthesis and resolution of these acids are crucial for understanding the structure and function of these toxins (Shimohigashi, Lee, & Izumiya, 1976).
Development of Inhibitors for Nitric Oxide Synthases : Derivatives of this compound have been used to design more potent inhibitors of nitric oxide synthases, which are enzymes involved in the production of nitric oxide, a critical mediator in various physiological and pathological processes (Ulhaq et al., 1998).
Chemical Modification of Cellulosic Waste Products : Alpha and beta-glucoisosaccharinic acids, derivatives of this compound, have been explored as platform chemicals for synthesis, utilizing their highly functionalized carbon skeleton for various chemical modifications (Almond et al., 2018).
Catalytic Applications in Organic Chemistry : Certain ionic liquids derived from this compound have been studied for their catalytic activity in organic reactions like aldol condensations, highlighting their potential utility in various chemical processes (Iglesias et al., 2010).
Influence on Salt Crystal Morphology : this compound has been observed to influence the morphology of salt crystals, showing potential applications in crystal engineering and materials science (Si et al., 2019).
Enhanced Electrochemical Properties : N-benzoyl derivatives of isoleucine, related to this compound, have been used to improve the electrochemical properties of conductive polymers, suggesting applications in energy storage and electronics (Kowsari et al., 2018).
Pharmacological Applications in Pain Disorders : Derivatives of this compound, such as lipoic acid, have shown promising results in the treatment of pain disorders, exhibiting unique antioxidant and cytoprotective properties (Kates et al., 2014).
Safety and Hazards
Direcciones Futuras
One study suggests that pentanoic acid could be used to improve the performance of 2D 2-thiopheneethylammonium tin iodide (TEA2SnI4) perovskite field-effect transistors . Another source suggests that pentanoic acid is being studied for its potential role in the production of biofuels . These findings suggest potential future directions for the use of 2-(Aminomethyl)pentanoic acid.
Mecanismo De Acción
Target of Action
2-(Aminomethyl)pentanoic acid is a chemical compound with the molecular formula C6H13NO2 It is structurally similar to branched-chain amino acids (bcaas) like leucine, isoleucine, and valine , which are known to interact with various enzymes involved in BCAA metabolism .
Mode of Action
For instance, BCAAs are converted into branched-chain ketoacids by the enzyme branched-chain aminotransferase (BCAT) . This could potentially be a point of interaction for this compound.
Biochemical Pathways
BCAAs undergo transamination by BCAT to form branched-chain ketoacids . These ketoacids are then decarboxylated in a reaction catalyzed by the branched-chain ketoacid dehydrogenase complex .
Pharmacokinetics
It is known to be a solid at room temperature , which could influence its bioavailability and pharmacokinetics.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, its stability may be affected by storage conditions, as it is recommended to be kept in a dark place under an inert atmosphere . Additionally, its efficacy and action could be influenced by factors such as pH, temperature, and the presence of other molecules in the environment.
Propiedades
IUPAC Name |
2-(aminomethyl)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-2-3-5(4-7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVZHUGRMDRKAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CN)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

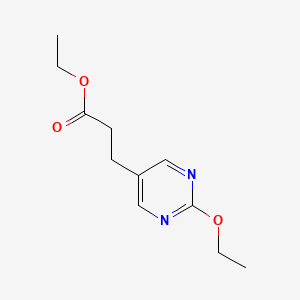
![5-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B595470.png)
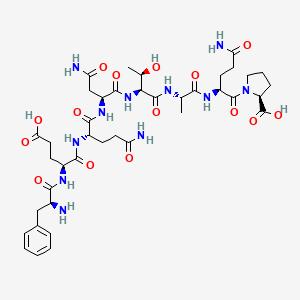

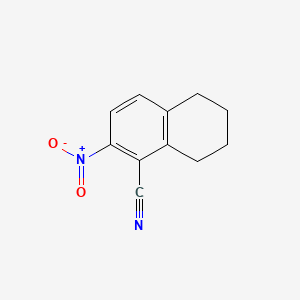

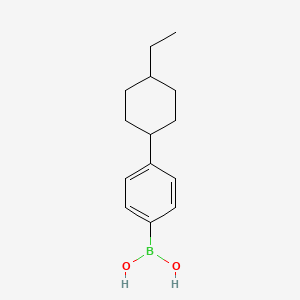
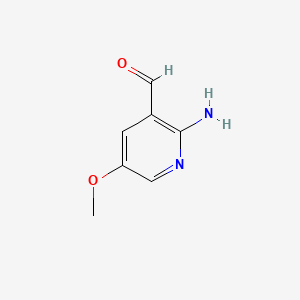
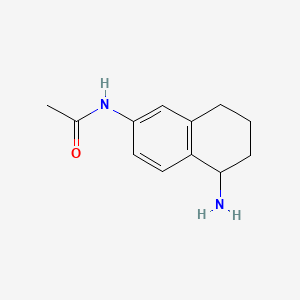
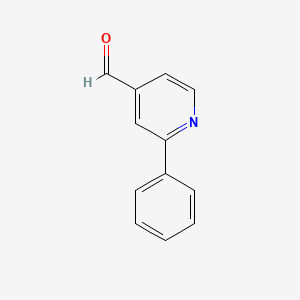
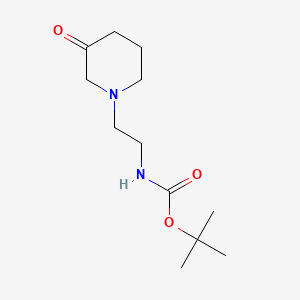
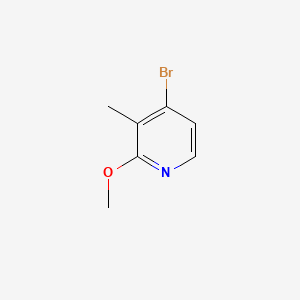
![6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B595486.png)
